molecular formula C13H14F2N2 B2451888 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 40594-20-5

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B2451888
CAS No.: 40594-20-5
M. Wt: 236.266
InChI Key: CAZYUGCBYNFXRX-UHFFFAOYSA-N
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Description

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a synthetic organic compound with the molecular formula C13H14F2N2. It is characterized by the presence of two fluorine atoms at the 6th and 8th positions, a methyl group attached to the nitrogen atom, and a tetrahydrocarbazole core structure.

Preparation Methods

The synthesis of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrocarbazole core, followed by the introduction of fluorine atoms at the 6th and 8th positions. The final step involves the methylation of the nitrogen atom. Reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and methylating agents like methyl iodide or dimethyl sulfate .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects .

Properties

IUPAC Name

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2/c1-16-8-2-3-12-9(6-8)10-4-7(14)5-11(15)13(10)17-12/h4-5,8,16-17H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZYUGCBYNFXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3.5 g. of 4-methylaminocyclohexanone, 5.1 g. of 2,4-difluorophenylhydrazine hydrochloride, and 4 g. of methanesulfonic acid in 50 ml. of absolute ethyl alcohol was heated under reflux for four hours, cooled, and filtered. The resulting solids were washed with isopropanol and treated in chloroform with 10% potassium hydroxide solution. The chloroform extract was evaporated to dryness to give 3-(methylamino)-6,8-difluoro-1,2,3,4-tetrahydrocarbazole, m.p. 135°-138° C., which was converted to the hydrochloride salt, m.p. >280° C.
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